molecular formula C19H15Cl2FN2OS B5986679 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine

Katalognummer B5986679
Molekulargewicht: 409.3 g/mol
InChI-Schlüssel: MRJBBNRSAAZWNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine, also known as CFTR inhibitor, is a chemical compound that has been widely studied in the field of scientific research. This compound has shown potential in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

Wirkmechanismus

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor works by inhibiting the activity of the 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine protein. This leads to an increase in the concentration of chloride ions in the cell, which can improve the function of the respiratory and digestive systems.
Biochemical and Physiological Effects:
1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has been shown to improve the function of the respiratory and digestive systems in cystic fibrosis patients. It increases the activity of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine proteins, which can lead to an increase in the concentration of chloride ions in the cell. This can improve the hydration and clearance of mucus in the lungs, as well as the absorption of nutrients in the digestive system.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has several advantages for lab experiments, including its ability to improve the function of the respiratory and digestive systems in cystic fibrosis patients. It is also a highly specific inhibitor of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine protein activity, which can reduce the risk of off-target effects. However, 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor also has limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Zukünftige Richtungen

There are several future directions for the study of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor. These include:
1. Further studies to determine the long-term safety and efficacy of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor in treating cystic fibrosis.
2. Development of new 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitors with improved specificity and reduced toxicity.
3. Identification of new targets for the treatment of cystic fibrosis.
4. Studies to determine the potential of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor in treating other diseases that involve ion transport dysfunction.
5. Development of new delivery methods for 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor to improve its bioavailability and reduce potential side effects.
Conclusion:
1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has shown potential in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. It works by inhibiting the activity of the 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine protein, which can improve the function of these systems. While 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has several advantages for lab experiments, further studies are needed to determine its long-term safety and efficacy. The future directions for the study of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor include the development of new inhibitors with improved specificity and reduced toxicity, as well as the identification of new targets for the treatment of cystic fibrosis.

Synthesemethoden

The synthesis of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor involves several steps, including the reaction of 3-chloro-4-fluorobenzothiophene with potassium tert-butoxide, followed by the reaction with 3-chlorophenylpiperazine and then the reaction with phosgene. The final product is obtained after purification and isolation.

Wissenschaftliche Forschungsanwendungen

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has been extensively studied for its potential in treating cystic fibrosis. Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine) gene, which leads to the production of faulty 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine proteins. 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has been shown to increase the activity of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine proteins, which can improve the function of the respiratory and digestive systems in cystic fibrosis patients.

Eigenschaften

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2FN2OS/c20-12-3-1-4-13(11-12)23-7-9-24(10-8-23)19(25)18-17(21)16-14(22)5-2-6-15(16)26-18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJBBNRSAAZWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.